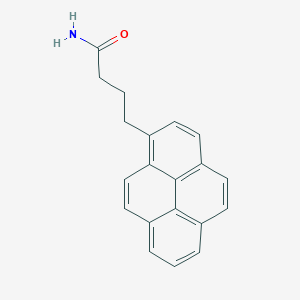
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
描述
Synthesis Analysis
The synthesis of NNK-related compounds involves complex organic reactions, demonstrating the intricate steps required to produce NNK and its analogs. For instance, the synthesis of ipomeanol analogs, designed to inhibit NNK metabolism, showcases the synthetic strategies employed to create inhibitors of NNK activation, highlighting the role of lipophilicity in the molecule for effective inhibition of NNK metabolism (Desai et al., 1995).
Molecular Structure Analysis
The molecular structure of NNK and its derivatives reveals the significance of the nitrosamine group in its carcinogenic activity. Studies involving the crystal structures of NNK analogs provide insights into the molecular interactions that might influence its bioactivity and stability (Guo et al., 2014).
Chemical Reactions and Properties
NNK undergoes various metabolic reactions, including alpha-hydroxylation, which is crucial for its activation into carcinogenic intermediates. Cytochrome P450 enzymes play a significant role in this metabolic process, with different isoforms contributing to the metabolism of NNK in organs like the lung and liver. The production of metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-oxo-1-(3-pyridyl)-1-butanone (OPB) highlights the diverse metabolic pathways NNK undergoes (Peterson, Mathew, & Hecht, 1991).
Physical Properties Analysis
NNK's physical properties, such as solubility and volatility, are essential for understanding its behavior in biological systems and its environmental fate. While specific studies on NNK's physical properties are limited, analogous compounds provide a basis for inferring its characteristics.
Chemical Properties Analysis
The chemical properties of NNK, including its reactivity and stability, are influenced by its nitrosamine group. The compound's ability to form DNA-adducts through its metabolic activation is a key aspect of its carcinogenic potential. Studies on the inhibition of NNK's metabolic activation, such as those involving phenethyl isothiocyanate (PEITC), provide insights into strategies for reducing NNK's carcinogenic effects (Smith et al., 1996).
科学研究应用
Chemical Properties and Reactions :
- Maillard Reaction : 5-Hydroxy-3-mercapto-2-pentanone is a key intermediate in the degradation of thiamine and the generation of aroma compounds, as identified by MS and NMR characterization (Cerny & Guntz-Dubini, 2008).
- Gas-Phase Reactions : The reaction of OH radicals with 5-hydroxy-2-pentanone at room temperature produces two dicarbonyl products, CH3C(O)CH2CHO and CH3C(O)CH2CH2CHO, with a specific rate constant (Aschmann, Arey, & Atkinson, 2003).
Carcinogenic Properties and Metabolism :
- Metabolite Detection : A sensitive method allows for the determination of the tobacco-specific carcinogen metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine (Jacob et al., 2008).
- Inhibition of NNK Metabolism : Analogues of 4-ipomeanol effectively inhibit NNK metabolism and lung tumor multiplicity in mice (Lin et al., 1992).
- DNA and Protein Interaction : Methyl hydroxylation of NNK leads to a species capable of covalently reacting with nucleophiles in DNA and protein (Peterson, Carmella, & Hecht, 1990).
Chemopreventive Potential :
- Ipomeanol Analogs : These analogs show potential as chemopreventive agents by inhibiting the metabolism of NNK, with lipophilicity playing a key role in this process (Desai et al., 1995).
Carcinogenesis and Molecular Biology :
- DNA Adducts : Pyridyloxobutyl DNA adducts from tobacco-specific nitrosamines have multiphasic disappearance in lung and liver tissues, suggesting the significant lifetime of more than one adduct in DNA (Peterson et al., 1991).
- Lung Cancer Mechanisms : Recent studies on the mechanisms of bioactivation and detoxification of NNK provide a clearer understanding of its role in lung cancer in smokers, although gaps in our understanding remain (Hecht, 1996).
安全和危害
NNK is a potent carcinogen and is associated with lung tumor induction5. It is part of the residue of tobacco smoke, which has been dubbed “thirdhand smoke” and poses health hazards through dermal exposure, dust inhalation, and ingestion6.
未来方向
Future research on NNK could focus on developing effective chemopreventive agents against lung cancer induced by tobacco smoke carcinogens5. A promising approach is the use of benzyl isothiocyanate and phenethyl isothiocyanate, which have been found to inhibit lung tumor formation5.
属性
IUPAC Name |
N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAMSMJYGCRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408855 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
CAS RN |
424788-94-3 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
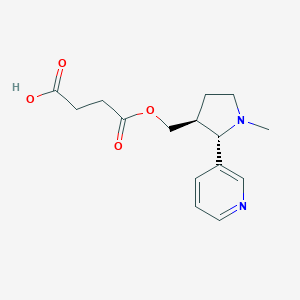

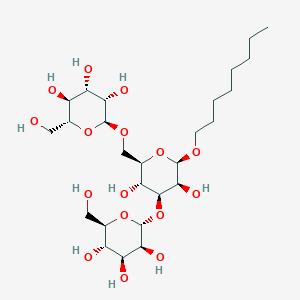

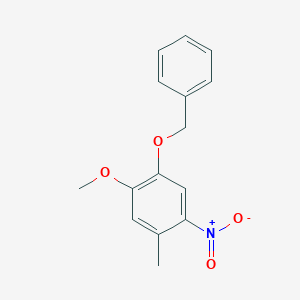

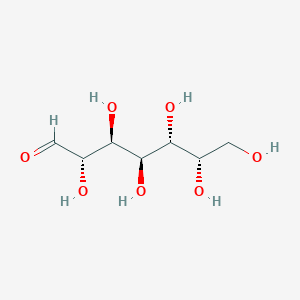
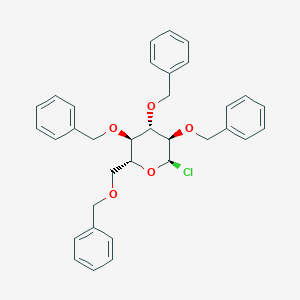
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)


